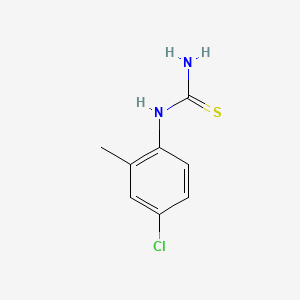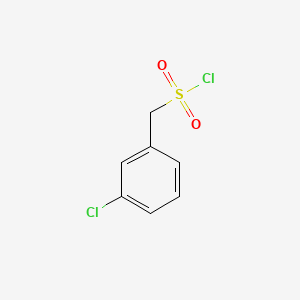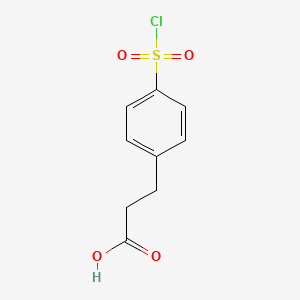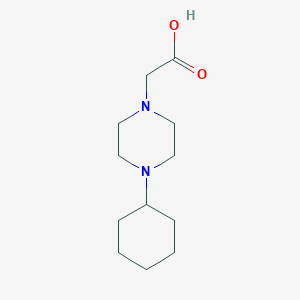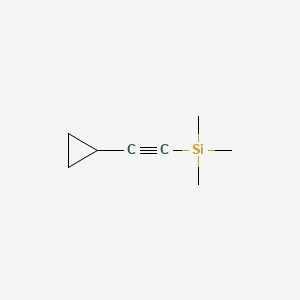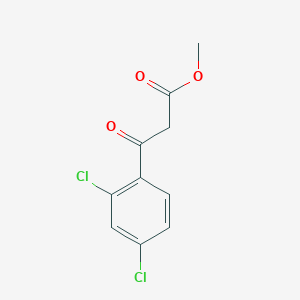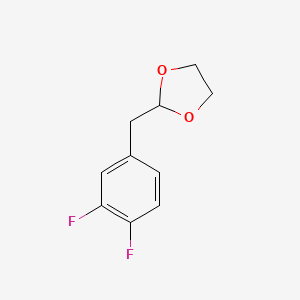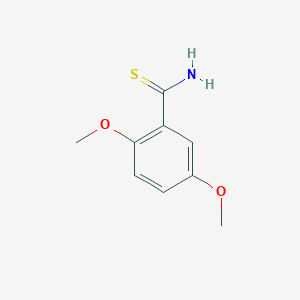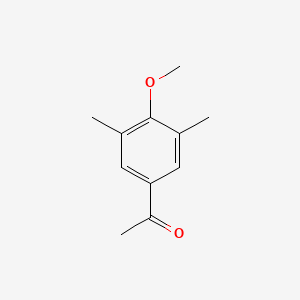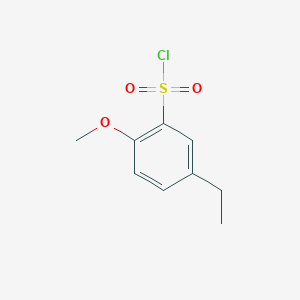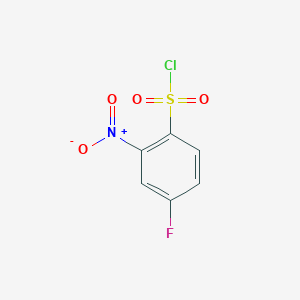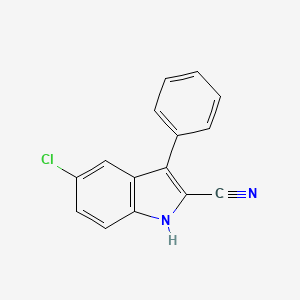
5-chloro-3-phenyl-1H-indole-2-carbonitrile
Descripción general
Descripción
5-chloro-3-phenyl-1H-indole-2-carbonitrile is a chemical compound with the molecular formula C15H9ClN2. It has a molecular weight of 252.7 . The IUPAC name for this compound is 5-chloro-3-phenyl-1H-indole-2-carbonitrile .
Molecular Structure Analysis
The InChI code for 5-chloro-3-phenyl-1H-indole-2-carbonitrile is 1S/C15H9ClN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-chloro-3-phenyl-1H-indole-2-carbonitrile are not available, indole derivatives are known to undergo various reactions. For instance, they can participate in electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
5-chloro-3-phenyl-1H-indole-2-carbonitrile has a melting point range of 213 - 215 degrees Celsius .Aplicaciones Científicas De Investigación
1. Potential in COVID-19 Treatment
Research indicates that compounds related to 5-chloro-3-phenyl-1H-indole-2-carbonitrile, specifically azafluorene derivatives, have been studied for their potential in inhibiting SARS-CoV-2 RdRp. This research involved molecular docking analysis and provided insights into the synthesis, physicochemical properties, and quantum chemical modeling of these compounds (Venkateshan, M., et al., 2020).
2. Pharmaceutical Synthesis Applications
A continuous flow process for the reductive deoxygenation of related compounds, particularly 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, has been developed. This research highlights the advantages of continuous processes in pharmaceutical synthesis, such as increased yield, safety, and purity, which are crucial for industrial applications (Karadeolian, A., et al., 2018).
3. Advancements in Organic Chemistry
Studies have also been conducted on the regiospecific Suzuki coupling of carbonitrile derivatives, offering valuable insights into organic synthesis methods. These findings are significant for the development of new chemical compounds and their potential applications in various fields (Christoforou, I. C., et al., 2003).
4. Development of Novel Compounds
Research has focused on converting related carbonitriles into new compounds using specific chemical reactions. For instance, the conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile into 3-aminoindole-2-carbonitriles using triphenylphosphine was studied, leading to the synthesis of several new compounds (Michaelidou, S. S., et al., 2009).
5. Application in Corrosion Inhibition
A study on spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, which are structurally related to 5-chloro-3-phenyl-1H-indole-2-carbonitrile, highlighted their effectiveness as corrosion inhibitors for mild steel in acidic mediums. This application is vital in industrial maintenance and protection against corrosion (Gupta, N., et al., 2018).
Safety And Hazards
Direcciones Futuras
The future directions for 5-chloro-3-phenyl-1H-indole-2-carbonitrile and similar compounds are likely to involve further exploration of their biological activities. Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUZPCJSWNBMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377327 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
CAS RN |
24139-17-1 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)
